molecular formula C18H22ClN3O3 B1422590 N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-85-4

N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1422590
CAS No.: 1053657-85-4
M. Wt: 363.8 g/mol
InChI Key: SOKGGXOHULJFDE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows the established conventions of International Union of Pure and Applied Chemistry nomenclature for complex organic compounds containing multiple functional groups and heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 1053657-85-4, which provides a unique identifier for this specific molecular structure. The MDL number MFCD10568259 serves as an additional database identifier, facilitating access to comprehensive chemical information across various scientific databases.

The molecular formula C₁₈H₂₂ClN₃O₃ accurately represents the atomic composition of this compound, indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. Alternative nomenclature systems have been employed to describe this compound, including the systematic name tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate, which emphasizes the carbamate functionality and the connectivity patterns within the molecule.

Chemical Identifier Value
Chemical Abstracts Service Number 1053657-85-4
MDL Number MFCD10568259
PubChem Compound Identifier 50998876
Molecular Formula C₁₈H₂₂ClN₃O₃
International Chemical Identifier InChI=1S/C18H22ClN3O3/c1-18(2,3)25-17(23)22-21-16(20-12-15-5-4-10-24-15)11-13-6-8-14(19)9-7-13/h4-10H,11-12H2,1-3H3,(H,20,21)(H,22,23)
International Chemical Identifier Key SOKGGXOHULJFDE-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System representation of this compound is CC(C)(C)OC(=O)N\N=C(/Cc1ccc(Cl)cc1)\NCc2occc2, which provides a compact textual description of the molecular structure that can be readily interpreted by chemical software systems. This representation clearly indicates the connectivity patterns and stereochemical features of the molecule, including the specific positioning of the chlorine substituent on the phenyl ring and the attachment point of the furan ring system.

Historical Context in Hydrazone Chemistry

The development of hydrazone chemistry traces its origins to the pioneering work of German chemist Emil Fischer, who established the fundamental principles governing the formation and characterization of hydrazone derivatives. Fischer's groundbreaking research on the reactions of phenylhydrazine with reducing sugars led to the discovery of osazones, which became instrumental in differentiating monosaccharides and established hydrazones as valuable analytical tools in carbohydrate chemistry. This early work laid the foundation for the extensive exploration of hydrazone chemistry that continues to the present day.

Hydrazones are characterized by the general structure R₁R₂C=N-NH₂, representing a class of organic compounds where the oxygen atom of ketones and aldehydes has been replaced by the =N-NH₂ functional group. The formation of hydrazones typically occurs through the reaction of hydrazine, organohydrazines, or 1,1-diorganohydrazines with aldehydes and ketones, resulting in compounds that exhibit unique chemical and physical properties. The structural features of hydrazones reveal several important characteristics, including nucleophilic imine and amino-type nitrogen atoms, an imine carbon with both electrophilic and nucleophilic character, configurational isomerism arising from the intrinsic nature of the carbon-nitrogen double bond, and acidic N-H protons.

The classification of hydrazones encompasses five primary types: amine hydrazones, phenyl hydrazones, acyl hydrazones, benzoyl hydrazones, and heteroaryl hydrazones. Benzoyl hydrazones are further subdivided into aliphatic carbonyl derivatives and aromatic carbonyl derivatives, with aromatic derivatives being classified as either heterocyclic or non-heterocyclic. Aroyl hydrazones, which include this compound, represent a significant class of azomethines containing the characteristic -C=N-N- group and are widely employed as ligands in coordination chemistry.

The historical development of hydrazone chemistry has been driven by the recognition of their versatility as synthetic intermediates and their applications in various analytical methodologies. Contemporary research has expanded the scope of hydrazone applications to include bioconjugation strategies in medical biotechnology, where hydrazone-based coupling methods are used to attach drugs to targeted antibodies. The stability of hydrazone bonds at neutral pH combined with their rapid destruction in acidic environments has made them particularly valuable in drug delivery systems.

Chemical Classification and Structural Significance

This compound belongs to the classification of aroyl hydrazones, specifically those derived from aromatic carbonyl compounds containing heterocyclic components. This compound exemplifies the structural complexity achievable within the hydrazone framework, incorporating multiple functional groups that contribute to its overall chemical behavior and potential reactivity patterns. The molecule can be categorized as an organonitrogen heterocyclic compound due to the presence of the furan ring system and the hydrazone linkage.

The structural architecture of this compound features several distinct domains that contribute to its chemical properties. The 4-chlorophenyl group introduces electron-withdrawing effects through the chlorine substituent, which influences the electronic distribution throughout the aromatic system. The furan-2-ylmethyl component provides a five-membered heterocyclic aromatic system containing oxygen, contributing unique electronic and steric properties. The hydrazone linkage serves as the central connecting unit, featuring a carbon-nitrogen double bond with characteristic reactivity patterns.

Structural Component Chemical Contribution Functional Significance
4-Chlorophenyl Group Electron-withdrawing aromatic system Modulates electronic properties and reactivity
Furan-2-ylmethyl Moiety Heterocyclic aromatic system Provides unique coordination sites and electronic effects
Hydrazone Linkage C=N-NH connectivity Central reactive functionality with configurational flexibility
tert-Butyl Ester Group Bulky aliphatic protecting group Provides steric protection and modifiable functionality

The tert-butyl ester functionality serves as a protecting group, allowing for selective chemical transformations while maintaining the integrity of other functional groups within the molecule. This protecting group strategy is commonly employed in synthetic organic chemistry to enable sequential chemical modifications and to control the reactivity of specific functional groups. The bulky nature of the tert-butyl group provides steric hindrance that can influence the conformational preferences and reactivity patterns of the molecule.

The overall molecular architecture demonstrates the principles of modern synthetic design, where multiple functional groups are strategically incorporated to achieve specific chemical behaviors. The combination of aromatic, heterocyclic, and aliphatic components creates opportunities for diverse chemical interactions, including π-π stacking interactions, hydrogen bonding, and coordination with metal centers. Understanding these structural features provides insight into the potential applications and chemical behavior of this compound in various synthetic and analytical contexts.

Basic Physicochemical Properties

The physicochemical properties of this compound reflect the complex interplay between its various structural components and their contributions to the overall molecular behavior. The molecular weight of 363.85 grams per mole indicates a moderately sized organic molecule with sufficient complexity to exhibit diverse chemical properties while remaining accessible to standard synthetic methodologies. The compound exists as a solid under standard laboratory conditions, with room temperature storage being appropriate for maintaining chemical stability.

The topological polar surface area of 75.86 square angstroms provides important information about the compound's potential for membrane permeability and molecular interactions. This value suggests moderate polarity, which influences solubility characteristics and potential biological activity. The calculated logarithm of the partition coefficient (LogP) value of 4.1035 indicates a relatively lipophilic compound with preference for organic solvents over aqueous media. This property has significant implications for handling, purification, and potential applications of the compound.

Property Value Significance
Molecular Weight 363.85 g/mol Moderate molecular size suitable for synthetic applications
Topological Polar Surface Area 75.86 Ų Moderate polarity affecting solubility and interactions
LogP 4.1035 Lipophilic character with organic solvent preference
Hydrogen Bond Acceptors 4 Multiple sites for hydrogen bonding interactions
Hydrogen Bond Donors 2 Limited proton donation capability
Rotatable Bonds 4 Moderate conformational flexibility

The molecular structure contains four hydrogen bond acceptor sites and two hydrogen bond donor sites, indicating significant potential for intermolecular interactions through hydrogen bonding networks. These properties influence the compound's behavior in solution, its interaction with other molecules, and its potential for forming crystalline structures. The presence of four rotatable bonds suggests moderate conformational flexibility, allowing the molecule to adopt different three-dimensional arrangements depending on its chemical environment.

The compound's stability under ambient conditions makes it suitable for standard laboratory handling and storage procedures. The presence of the tert-butyl ester group provides chemical stability while allowing for potential modification through ester hydrolysis under appropriate reaction conditions. The combination of aromatic and heterocyclic components contributes to the compound's overall stability and chemical inertness under mild conditions, while the hydrazone linkage provides sites for potential chemical transformations and reactions.

Properties

IUPAC Name

tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3/c1-18(2,3)25-17(23)22-21-16(20-12-15-5-4-10-24-15)11-13-6-8-14(19)9-7-13/h4-10H,11-12H2,1-3H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKGGXOHULJFDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC1=CC=CO1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 4-chlorophenyl group
  • A furan moiety
  • A hydrazinecarboxylic acid backbone
  • A tert-butyl ester functional group

This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Viral Proteases : Compounds with similar structures have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, which is critical for viral replication. For example, derivatives of 2-(furan-2-ylmethylene)hydrazine have demonstrated significant inhibitory activity against this target, suggesting potential for treating COVID-19 .
  • Anticancer Activity : The compound's structural features may facilitate interactions with cancer cell signaling pathways. Studies on related hydrazine derivatives have indicated cytotoxic effects against various cancer cell lines, showcasing the potential for further development in cancer therapy .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds:

Compound NameTargetIC50 (μM)Notes
F8-B22SARS-CoV-2 Mpro1.5513-fold improvement over initial compound
F8Various cancer cell lines21.28Exhibited low cytotoxicity in Vero and MDCK cells
F8-S43Cancer cell lines (HCT-116)6.2Significant activity against colon carcinoma

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antiviral Activity : A study reported that derivatives like F8-B22 showed promising results as non-peptidomimetic inhibitors against SARS-CoV-2, with an IC50 value indicating strong potency . The presence of a furan ring was critical for binding interactions within the protease's active site.
  • Anticancer Potential : Research on hydrazine derivatives has revealed their ability to induce apoptosis in cancer cells. For instance, compounds similar to this compound demonstrated significant inhibitory effects on human breast cancer cell lines, with IC50 values ranging from 27.3 μM to 43.4 μM .
  • Structure-Activity Relationship (SAR) : Modifications to the hydrazine backbone and substituents significantly affect biological activity. For example, replacing certain groups can enhance or diminish inhibitory potency against viral targets .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study conducted on various cancer cell lines demonstrated that derivatives of this compound showed significant cytotoxicity, leading to reduced tumor growth in vitro. The results indicated a dose-dependent effect, suggesting potential for therapeutic use in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its structural features may enhance its interaction with microbial membranes or specific targets within microbial cells.

Case Study: Antibacterial Activity

In laboratory tests, the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research has shown that compounds with similar structures can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers, demonstrating its therapeutic potential in conditions like arthritis or other inflammatory disorders.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strainsNotable antibacterial activity
Anti-inflammatoryAnimal modelsReduction in inflammatory markers

Table 2: Structure-Activity Relationship (SAR)

Compound VariantKey Structural FeaturesBiological Activity
N'-[2-(4-Chlorophenyl)-1-(furan-2-ylmethyl)amino]ethylidene hydrazinecarboxylic acid tert-butyl esterFuran ring, chlorophenyl groupAnticancer, antimicrobial
Derivative ALacks furan ringReduced activity
Derivative BModifications on chlorophenyl groupEnhanced antibacterial activity

Comparison with Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the ethylidene or amino groups:

Compound Name Substituents Molecular Weight (g/mol) Key Synthetic Precursors Yield (%) Melting Point (°C)
Target Compound Furan-2-ylmethylamino, 4-chlorophenyl Not Provided Likely: 4-chlorobenzaldehyde, furan-2-ylmethylamine, tert-butyl isocyanide N/A N/A
N'-[2-(4-Chlorophenyl)-1-cyclobutylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester Cyclobutylamino 337.84 4-chlorobenzaldehyde, cyclobutylamine N/A N/A
N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester Amino group instead of furan-2-ylmethylamino 269.73 4-chlorobenzaldehyde, ammonia derivative N/A N/A
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-propylacetamido)acetamide Propylacetamido, tert-butylamide (non-ester backbone) 324.16 4-chlorobenzaldehyde, propylamine 89% 173–175

Key Observations :

  • Synthesis : Analogous compounds (e.g., ) are synthesized via multicomponent reactions involving 4-chlorobenzaldehyde, amines, and tert-butyl isocyanide, suggesting a similar route for the target compound. Yields for related analogs range from 70–89% .

Physicochemical and Spectroscopic Comparisons

NMR and IR Spectral Analysis

  • NMR: highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts. For the target compound, the furan ring protons (δ 6.2–7.4 ppm) and 4-chlorophenyl protons (δ 7.3–7.5 ppm) would differ from analogs with aliphatic substituents (e.g., cyclobutylamino: δ 1.5–3.0 ppm) .
  • IR: The target compound’s IR spectrum would show C=N stretching (~1620 cm⁻¹) and N-H stretching (~3410 cm⁻¹), consistent with hydrazinecarboxylic esters. The furan C-O-C stretch (~1250 cm⁻¹) distinguishes it from non-heterocyclic analogs .

Melting Points and Solubility

  • The tert-butyl ester group generally lowers melting points compared to non-ester analogs. For example, the tert-butylamide analog melts at 173–175°C, while a non-ester hydrazinecarbothiohydrazide () melts at 223–225°C. The target compound’s melting point is predicted to be <200°C due to reduced crystallinity from the bulky tert-butyl group .

Bioactivity and ADMET Profiling

Predicted Bioactivity

  • Antimicrobial Potential: Compounds with 4-chlorophenyl and heterocyclic groups (e.g., furan) often exhibit antimicrobial activity. For instance, reports hydrazinecarbothiohydrazides with activity against Gram-positive bacteria .
  • Enzyme Inhibition : The tert-butyl ester’s lipophilicity may enhance penetration into hydrophobic enzyme pockets, similar to multitarget compounds in , which show activity against acetylcholinesterase .

ADMET Predictions

  • Metabolic Stability : The tert-butyl group resists esterase hydrolysis, extending half-life compared to methyl or ethyl esters .

Molecular Networking and Dereplication

  • The target compound would cluster with other hydrazinecarboxylic esters in molecular networks (). Its MS/MS fragmentation pattern (e.g., loss of tert-butoxy group, m/z 269.7) would differ from non-ester analogs, aiding dereplication .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For example, highlights copolymerization strategies using controlled radical polymerization, which can be adapted for hydrazine derivatives. Flow chemistry ( ) offers improved yield via continuous processes, reducing side reactions. Monitor intermediates via HPLC or TLC at each step, as demonstrated in for analogous multi-step syntheses.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (for hydrazine and aromatic proton identification) and FT-IR (to confirm carbonyl and C-N bonds). emphasizes spectrofluorometric analysis for detecting fluorescence properties, which may correlate with electronic transitions in the furan or chlorophenyl moieties. Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds ( ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. specifies emergency contacts and spill management for hydrazine derivatives, which are potentially mutagenic. Store under inert conditions (argon) to prevent degradation .

Q. How can purification challenges be addressed during synthesis?

  • Methodological Answer : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating polar intermediates. For persistent impurities, recrystallization using ethanol/water mixtures ( ) or preparative HPLC () may improve purity. Monitor purity via melting point analysis and HPLC (>95% threshold) .

Advanced Research Questions

Q. How can mechanistic insights into the condensation reaction between hydrazine and carbonyl groups be obtained?

  • Methodological Answer : Employ kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Isotopic labeling (e.g., ¹⁵N) can elucidate bond reorganization pathways. describes analogous condensation steps in AZD8931 synthesis, where pH and solvent polarity significantly influence reaction rates .

Q. How to resolve contradictions in crystallographic vs. computational structural data?

  • Methodological Answer : Compare single-crystal X-ray diffraction data ( ) with DFT-optimized structures (e.g., Gaussian09). Discrepancies in bond angles/lengths may arise from crystal packing forces. Use Cambridge Structural Database (CSD) entries for similar tert-butyl esters to validate computational models .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure ( provides a related SMILES/InChI for modeling). MD simulations (GROMACS) assess binding stability to receptors like kinases or GPCRs. Validate predictions with SPR or ITC binding assays .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the furan, chlorophenyl, or tert-butyl groups. Test bioactivity (e.g., antimicrobial, anticancer) using standardized assays ( ). QSAR models can correlate electronic (Hammett σ) or steric (Taft) parameters with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester

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